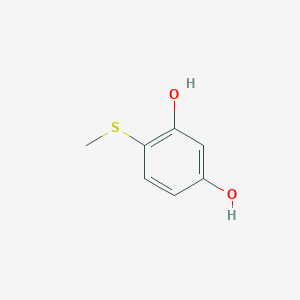
4-(Methylsulfanyl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)benzene-1,3-diol can be achieved through several methods. One common approach involves the reaction of resorcinol with methylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of the hydroxyl group with the methylsulfanyl group.
Another method involves the use of benzyne intermediates. In this approach, resorcinol is treated with a strong base such as sodium hydride in the presence of dimethyl sulfoxide (DMSO) to generate the benzyne intermediate. The intermediate then reacts with methylthiol to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(Methylsulfanyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of thiols and other reduced sulfur-containing derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur derivatives
Substitution: Halogenated derivatives
科学研究应用
4-(Methylsulfanyl)benzene-1,3-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-(Methylsulfanyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the methylsulfanyl group can modulate its reactivity and binding affinity. These interactions can influence the compound’s biological activity, including its antimicrobial and antioxidant effects .
相似化合物的比较
4-(Methylsulfanyl)benzene-1,3-diol can be compared with other similar compounds, such as:
Catechol (benzene-1,2-diol): Features hydroxyl groups at the 1 and 2 positions. Known for its strong antioxidant properties.
Resorcinol (benzene-1,3-diol): The parent compound of this compound, with hydroxyl groups at the 1 and 3 positions. Widely used in the production of resins and adhesives.
Hydroquinone (benzene-1,4-diol): Features hydroxyl groups at the 1 and 4 positions. Commonly used in skin-lightening products and as a photographic developer.
属性
CAS 编号 |
5633-60-3 |
|---|---|
分子式 |
C7H8O2S |
分子量 |
156.20 g/mol |
IUPAC 名称 |
4-methylsulfanylbenzene-1,3-diol |
InChI |
InChI=1S/C7H8O2S/c1-10-7-3-2-5(8)4-6(7)9/h2-4,8-9H,1H3 |
InChI 键 |
VRJUCLNAXCXIHS-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea](/img/structure/B14729527.png)
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729535.png)

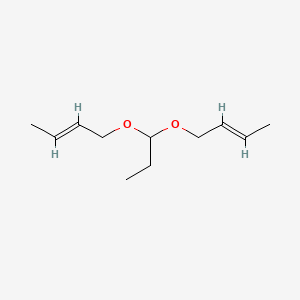
![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
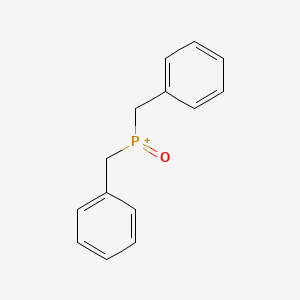
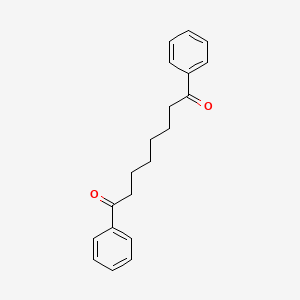
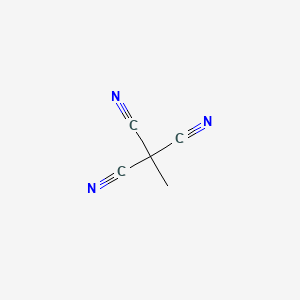

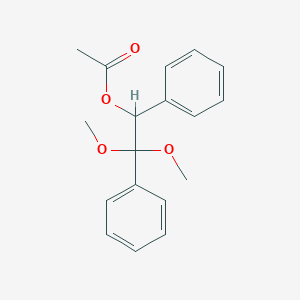
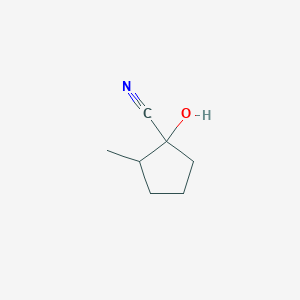
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)

